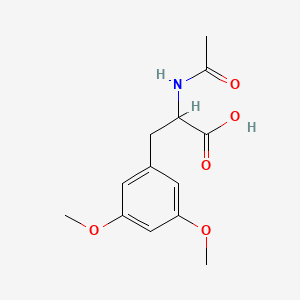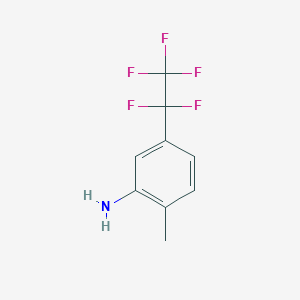
3-(1-Aminocyclobutyl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminocyclobutyl)aniline dihydrochloride is a chemical compound with a unique structure that includes an aminocyclobutyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclobutyl)aniline dihydrochloride typically involves the reduction of nitrobenzene derivatives. One common method is the reduction of nitrobenzene with tin (Sn) and concentrated hydrochloric acid (HCl) to form aniline, which can then be further modified to introduce the aminocyclobutyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction reactions using catalysts such as palladium over activated carbon. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminocyclobutyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitrous acid (HNO₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, quinones, and various aromatic compounds .
Applications De Recherche Scientifique
3-(1-Aminocyclobutyl)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Aminocyclobutyl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simpler aromatic amine with a wide range of applications.
Cyclobutylamine: Contains a cyclobutyl group but lacks the aromatic ring.
Phenylamine: Another aromatic amine with similar reactivity but different structural features.
Uniqueness
3-(1-Aminocyclobutyl)aniline dihydrochloride is unique due to the presence of both an aminocyclobutyl group and an aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H16Cl2N2 |
|---|---|
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
3-(1-aminocyclobutyl)aniline;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;;/h1,3-4,7H,2,5-6,11-12H2;2*1H |
Clé InChI |
NZIRESHEZAAITK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC(=CC=C2)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
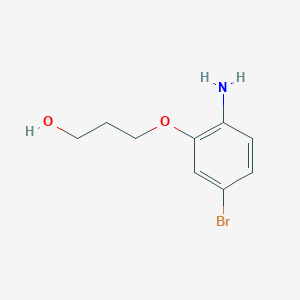
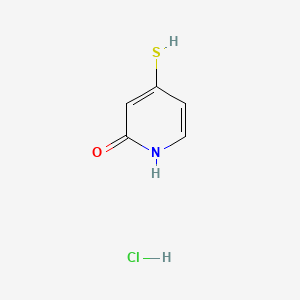
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)
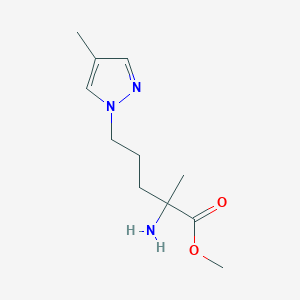
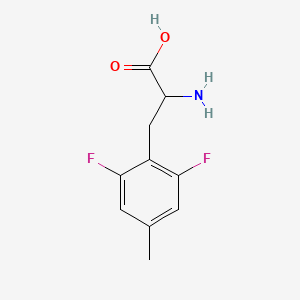
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)


